molecular formula C21H22ClN3O2 B4894349 3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione

3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B4894349
M. Wt: 383.9 g/mol
InChI Key: XJNWNRJJDRVRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of drugs known as atypical antipsychotics. It is commonly referred to as Aripiprazole and is used in the treatment of various mental illnesses such as schizophrenia, bipolar disorder, and depression.

Mechanism of Action

Aripiprazole works by modulating the activity of various neurotransmitters in the brain, including dopamine and serotonin. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action makes Aripiprazole different from other antipsychotic drugs and may contribute to its efficacy and tolerability.
Biochemical and Physiological Effects:
Aripiprazole has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Aripiprazole has also been shown to have an effect on glucose metabolism and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

Aripiprazole has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its therapeutic potential. Aripiprazole is also relatively easy to synthesize, which makes it readily available for use in research studies. However, Aripiprazole has some limitations for lab experiments. It is a complex molecule, which means that it may be difficult to modify for use in drug discovery. Additionally, the high cost of Aripiprazole may limit its use in some research studies.

Future Directions

There are several future directions for research on Aripiprazole. One area of interest is the development of new formulations of Aripiprazole that may improve its efficacy and tolerability. Another area of interest is the study of Aripiprazole's potential use in the treatment of other disorders such as autism spectrum disorder and obsessive-compulsive disorder. Finally, there is a need for further research to elucidate the molecular mechanisms underlying Aripiprazole's therapeutic effects.

Synthesis Methods

Aripiprazole is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The first step involves the condensation of 4-(2-chlorophenyl)-1-piperazinecarboxylic acid with 3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to a series of reduction and cyclization reactions to yield the final product, Aripiprazole.

Scientific Research Applications

Aripiprazole has been extensively studied for its therapeutic potential in the treatment of various mental illnesses. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and depression. Aripiprazole is also being studied for its potential use in the treatment of other disorders such as autism spectrum disorder, obsessive-compulsive disorder, and Tourette's syndrome.

properties

IUPAC Name

3-[4-(2-chlorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-15-5-4-6-16(13-15)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)18-8-3-2-7-17(18)22/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNWNRJJDRVRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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